![molecular formula C9H7F3N2O3 B2811308 3-nitro-N-(2,2,2-trifluoroethyl)benzamide CAS No. 26930-22-3](/img/structure/B2811308.png)
3-nitro-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
3-Nitro-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide consists of a benzamide core with a nitro group at the 3-position and a trifluoroethyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
3-Nitro-N-(2,2,2-trifluoroethyl)benzamide is a yellow solid at room temperature . It is insoluble in water but more soluble in organic solvents .Scientific Research Applications
Organic Synthesis
The trifluoroethyl group, such as in N-2,2,2-trifluoroethylisatin ketimines, has been involved in various organic synthesis reactions . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .
Drug Development
Fluorine-containing organic compounds are extremely widely used in the field of new drug development . The introduction of trifluoromethyl (CF3) into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Protease Inhibition
Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition .
Anti-cancer Activity
Compounds containing trifluoromethyl groups have shown anti-cancer activity .
Anti-tumor Activity
Trifluoromethyl-containing compounds have also demonstrated anti-tumor activity .
Anti-HIV Activity
Compounds with trifluoromethyl groups have been found to have anti-HIV activity .
Catalysis
The trifluoromethyl group, through its inductive effect, has been shown to have a strong directing effect in gold-catalyzed addition to alkyne .
Synthesis of Spirooxindoles
Trifluoroethyl-substituted compounds have been used in the synthesis of spirooxindoles, a class of compounds with various biological activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the compound might interact with its targets through the formation of a five-membered ring, as seen in similar compounds . This interaction could result in changes at the molecular level, potentially affecting the function of the target receptors.
Biochemical Pathways
Given the broad range of biological activities associated with similar indole derivatives , it can be inferred that multiple pathways could be affected. These pathways could include those involved in inflammation, viral replication, cancer progression, and more.
Result of Action
Given the potential biological activities associated with similar indole derivatives , the compound could potentially exert a range of effects at the cellular level, depending on the specific receptors it targets.
properties
IUPAC Name |
3-nitro-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFVGHWZEUZDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(2,2,2-trifluoroethyl)benzamide |
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